molecular formula C16H20N4O B12232259 (2-{pyrido[2,3-d]pyrimidin-4-yl}-octahydro-1H-isoindol-3a-yl)methanol

(2-{pyrido[2,3-d]pyrimidin-4-yl}-octahydro-1H-isoindol-3a-yl)methanol

Cat. No.: B12232259
M. Wt: 284.36 g/mol
InChI Key: YPXNFUQVPHNJIS-UHFFFAOYSA-N
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Description

(2-{pyrido[2,3-d]pyrimidin-4-yl}-octahydro-1H-isoindol-3a-yl)methanol is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrido[2,3-d]pyrimidine core fused with an octahydro-1H-isoindole ring, which is further functionalized with a methanol group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-{pyrido[2,3-d]pyrimidin-4-yl}-octahydro-1H-isoindol-3a-yl)methanol typically involves multi-step organic reactions. One common method involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures (around 250°C) in a mixture of diphenyl oxide and biphenyl . This reaction forms the pyrido[2,3-d]pyrimidine core. The octahydro-1H-isoindole ring can be introduced through subsequent cyclization reactions involving appropriate precursors and reagents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and purification techniques are crucial in scaling up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(2-{pyrido[2,3-d]pyrimidin-4-yl}-octahydro-1H-isoindol-3a-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The pyrido[2,3-d]pyrimidine core can be reduced under specific conditions to form dihydropyrido derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield aldehydes or carboxylic acids, while reduction of the pyrido[2,3-d]pyrimidine core can produce dihydropyrido derivatives.

Scientific Research Applications

(2-{pyrido[2,3-d]pyrimidin-4-yl}-octahydro-1H-isoindol-3a-yl)methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-{pyrido[2,3-d]pyrimidin-4-yl}-octahydro-1H-isoindol-3a-yl)methanol involves its interaction with specific molecular targets. For instance, it has been shown to inhibit epidermal growth factor receptor (EGFR) kinases by binding to the active site and preventing phosphorylation events essential for cell proliferation . The compound forms hydrogen bonds with key residues in the active site, stabilizing its interaction and enhancing its inhibitory effect.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-{pyrido[2,3-d]pyrimidin-4-yl}-octahydro-1H-isoindol-3a-yl)methanol is unique due to its specific structural features, including the combination of a pyrido[2,3-d]pyrimidine core with an octahydro-1H-isoindole ring and a methanol functional group. This unique structure contributes to its distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C16H20N4O

Molecular Weight

284.36 g/mol

IUPAC Name

(2-pyrido[2,3-d]pyrimidin-4-yl-3,4,5,6,7,7a-hexahydro-1H-isoindol-3a-yl)methanol

InChI

InChI=1S/C16H20N4O/c21-10-16-6-2-1-4-12(16)8-20(9-16)15-13-5-3-7-17-14(13)18-11-19-15/h3,5,7,11-12,21H,1-2,4,6,8-10H2

InChI Key

YPXNFUQVPHNJIS-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CN(CC2C1)C3=NC=NC4=C3C=CC=N4)CO

Origin of Product

United States

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